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dBET23

BRD4 degradation PROTAC binding affinity Cereblon (CRBN) E3 ligase

Standard pan-BET inhibitors lack domain-level resolution, confounding mechanistic studies of BRD4-dependent transcription. dBET23 (CAS 1957234-83-1) is a heterobifunctional PROTAC that addresses this gap through selective CRBN-mediated ubiquitination and proteasomal degradation of the BRD4 bromodomain 1 (BD1). • Exceptional binding affinity: Kd = 0.4 nM for the CRBN-BRD4BD1 ternary complex (PDB: 6BN7), enabling potent degradation at DC50 ~50 nM. • Unique plastic binding interface yields selectivity distinct from analogs (e.g., dBET57, Kd = 0.8 nM), making dBET23 the benchmark for BRD4 BD1-focused SAR studies. • Supplied as off-white to brown solid powder, ≥98% purity (HPLC). Shipped under blue ice; stable at -20°C long-term. For research use only.

Molecular Formula C43H45ClN8O9S
Molecular Weight 885.4 g/mol
Cat. No. B8210261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedBET23
Molecular FormulaC43H45ClN8O9S
Molecular Weight885.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)NCCCCCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
InChIInChI=1S/C43H45ClN8O9S/c1-23-34-36(25-13-15-26(44)16-14-25)47-28(21-33(55)60-3)38-50-49-24(2)51(38)43(34)62-37(23)40(57)46-20-9-7-5-4-6-8-19-45-32(54)22-61-30-12-10-11-27-35(30)42(59)52(41(27)58)29-17-18-31(53)48-39(29)56/h10-16,28-29H,4-9,17-22H2,1-3H3,(H,45,54)(H,46,57)(H,48,53,56)/t28-,29?/m0/s1
InChIKeyZIHIUFZFPMILIG-XLTVJXRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dBET23 (methyl 2-[(9S)-7-(4-chlorophenyl)-4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate) - A Cereblon-Recruiting PROTAC for Targeted BRD4 Degradation


The compound methyl 2-[(9S)-7-(4-chlorophenyl)-4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate, commonly known as dBET23 (CAS: 1957234-83-1), is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) designed to selectively induce the degradation of the Bromodomain-containing protein 4 (BRD4) [1]. It functions by simultaneously binding the E3 ubiquitin ligase Cereblon (CRBN) and the target protein BRD4, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of BRD4 [2]. The compound is characterized by its high molecular weight (885.4 g/mol) and serves as a potent and selective chemical tool for investigating BRD4-dependent biology [1][2].

Why Generic Substitution is Not Advisable: Distinct Selectivity and Degradation Profiles Among BRD4-Targeting PROTACs Like dBET23


The class of BRD4-targeting PROTACs, which includes compounds like MZ1, dBET1, and dBET57, is not functionally interchangeable. Although they all aim to degrade BRD4 family proteins, subtle differences in their chemical linkers and ligand geometries result in significantly different ternary complex conformations and, consequently, distinct selectivity and degradation efficiency profiles [1]. For example, dBET23 exhibits a specific affinity for the BRD4 bromodomain 1 (BD1) and forms a unique plastic binding interface with Cereblon (CRBN), a characteristic that directly influences its degradation potency (DC50) and selectivity compared to other PROTACs or small molecule inhibitors [2]. Therefore, simply substituting one BRD4 PROTAC for another without considering these quantitative differences can lead to divergent experimental outcomes, invalidating comparative studies and confounding biological interpretation.

Quantitative Evidence Guide for dBET23: Head-to-Head Comparison with Key BRD4 PROTACs


Comparative Binding Affinity (Kd) of dBET23 vs. dBET57 for the CRBN-BRD4 Ternary Complex

dBET23 demonstrates a higher binding affinity (lower Kd) for the DDB1ΔB-CRBN-BRD4BD1 ternary complex compared to its close analog, dBET57. In a direct comparative study using Isothermal Titration Calorimetry (ITC), dBET23 exhibited a Kd of 0.4 nM for the DDB1ΔB-CRBN-BRD4BD1 complex, whereas dBET57 showed a 2-fold lower affinity with a Kd of 0.8 nM. Both compounds displayed a very high affinity for the BRD4BD2 complex (Kd < 0.1 nM) [1]. This data highlights the superior binding of dBET23 to the BD1 domain, a key differentiation point for researchers focusing on BRD4BD1-specific degradation.

BRD4 degradation PROTAC binding affinity Cereblon (CRBN) E3 ligase

Comparative Cellular Degradation Potency (DC50) of dBET23 for BRD4BD1

dBET23 achieves potent and selective degradation of the BRD4 bromodomain 1 (BRD4BD1) protein in cellular assays. It exhibits a half-maximal degradation concentration (DC50) of approximately 50 nM after 5 hours of treatment [1][2]. While a direct DC50 value for BRD4BD2 degradation is not explicitly quantified in these sources, the compound is described as 'selective' and the binding data indicates a strong preference for forming a stable ternary complex with BD1 [1]. This degradation potency provides a clear quantitative benchmark for evaluating its efficacy in cell-based experiments.

PROTAC degradation efficiency Cellular pharmacology BRD4-targeted therapy

Structural Differentiation: Plastic Binding Mechanism of dBET23 Confers Selectivity

The selectivity of dBET23 is conferred by a unique plastic binding mechanism at the CRBN-BRD4BD1 interface, a feature that distinguishes it from other PROTACs. X-ray crystallography of the ternary complex (PDB: 6BN7) revealed that dBET23 induces a 'plastic' interaction where the proteins adopt multiple distinct low-energy conformations [1]. This contrasts with other degraders like dBET1, which exhibited 186 ternary complex conformations, while dBET23 was found in 168 conformations, suggesting a more defined binding pose that contributes to its selectivity profile [2]. This structural evidence explains at a molecular level why dBET23 achieves selective degradation and is not functionally equivalent to other BRD4-recruiting PROTACs.

PROTAC mechanism of action Structural biology Drug design

Recommended Research and Application Scenarios for dBET23 Based on Its Quantitative Profile


Investigating BRD4 Bromodomain 1 (BD1)-Specific Functions

dBET23 is optimally suited for experiments designed to dissect the specific biological roles of the BRD4 bromodomain 1 (BD1). Its high binding affinity for the CRBN-BRD4BD1 complex (Kd = 0.4 nM) [1] and potent cellular degradation activity (DC50 ~ 50 nM) [2] enable researchers to selectively deplete this domain and study its unique contributions to transcription, chromatin remodeling, and disease progression, as opposed to pan-BET inhibitors which lack this resolution.

Mechanistic Studies on Plastic Protein-Protein Interactions in PROTAC Function

The well-characterized structural plasticity of the dBET23-induced CRBN-BRD4BD1 ternary complex (PDB: 6BN7) [1] makes it an ideal tool for investigating the fundamental principles of ligand-induced protein dimerization and degradation. Researchers can use dBET23 to study how conformational dynamics at the neo-interface influence degradation efficiency and selectivity, providing insights that can inform the rational design of next-generation heterobifunctional degraders.

Benchmarking and Comparative Studies of BRD4 PROTACs

Given the availability of direct comparative data with its analog dBET57 (Kd of 0.4 nM vs. 0.8 nM) [1], dBET23 serves as a critical benchmark compound for studies evaluating new or existing BRD4-targeting PROTACs. Its well-defined potency and selectivity profile make it an essential control or comparator in experiments aiming to establish structure-activity relationships (SAR) or to validate the performance of novel degradation platforms.

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